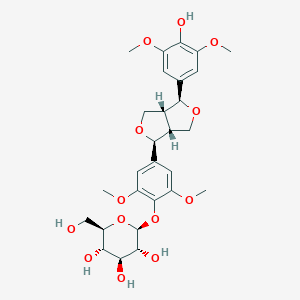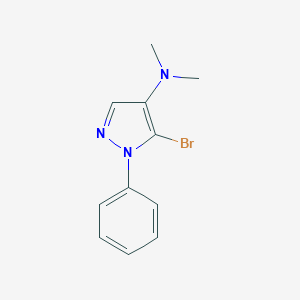
Acantosido B
Descripción general
Descripción
El Acantosido B es un compuesto lignano que se encuentra en la especie vegetal P. villosa. Es conocido por sus diversas actividades biológicas, incluidas las acciones antioxidantes, antiinflamatorias y antiamnésicas . La fórmula molecular del this compound es C28H36O13, y tiene un peso molecular de 580.6 g/mol .
Aplicaciones Científicas De Investigación
El Acantosido B tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la biosíntesis de lignanos y las transformaciones químicas.
Biología: Investigado por su papel en la modulación del estrés oxidativo y la inflamación en los sistemas biológicos.
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
El Acantosido B ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Sistemas oxidativos/inflamatorios: Regula el estrés oxidativo mediante la eliminación de radicales libres y la modulación de los niveles de enzimas antioxidantes.
Sistema colinérgico: Mejora la función colinérgica al inhibir la actividad de la acetilcolinesterasa.
Vías neurotróficas: Activa la vía TrkB/CREB/BDNF, promoviendo la neuroprotección y la mejora cognitiva.
Compuestos similares:
Syringaresinol: Otro lignano con propiedades antioxidantes y antiinflamatorias similares.
Eleutheroside E1: Un compuesto que se encuentra en la misma especie vegetal con actividades biológicas superpuestas.
Rutina: Un flavonoide con efectos antioxidantes comparables.
Singularidad: El this compound es único debido a su combinación específica de efectos antioxidantes, antiinflamatorios y antiamnésicos, lo que lo convierte en un compuesto valioso para la investigación en neuroprotección y mejora cognitiva .
Análisis Bioquímico
Biochemical Properties
Acanthoside B has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits a dose-dependent nitric oxide inhibitory potential in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that Acanthoside B may interact with enzymes involved in the nitric oxide pathway, potentially influencing inflammatory responses.
Cellular Effects
Acanthoside B has been reported to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate Scopolamine inflicted AD-like amnesic traits by restoring the cholinergic activity, decreasing the endogenous antioxidant status, suppressing neuroinflammation, and activating the TrkB/CREB/BDNF pathway in mice .
Molecular Mechanism
The molecular mechanism of Acanthoside B involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit LPS-induced nitric oxide production in RAW 264.7 cells, suggesting that it may bind to and inhibit enzymes involved in nitric oxide production .
Temporal Effects in Laboratory Settings
The effects of Acanthoside B change over time in laboratory settings . It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Acanthoside B vary with different dosages in animal models . It has been shown to exhibit a dose-dependent repression of the behavioral/cognitive impairment in a scopolamine-induced amnesic mouse model
Metabolic Pathways
Acanthoside B is involved in various metabolic pathways . It has been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Acantosido B se puede sintetizar mediante varias reacciones químicas que implican el acoplamiento de compuestos fenólicos específicos. La ruta sintética típicamente involucra el uso de grupos protectores para garantizar reacciones selectivas en las posiciones deseadas de la molécula. Las condiciones de reacción a menudo incluyen el uso de solventes como acetonitrilo y metanol, y las reacciones se llevan a cabo bajo temperaturas y condiciones de pH controladas .
Métodos de producción industrial: La producción industrial de this compound implica la extracción del compuesto de fuentes naturales como las raíces de Eleutherococcus senticosus. El proceso de extracción incluye extracción con solventes, purificación mediante cromatografía y cristalización para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones: El Acantosido B sufre varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas, alterando su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del this compound, cada uno con actividades biológicas distintas .
Comparación Con Compuestos Similares
Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.
Eleutheroside E1: A compound found in the same plant species with overlapping biological activities.
Uniqueness: Acanthoside B is unique due to its specific combination of antioxidant, anti-inflammatory, and anti-amnesic effects, making it a valuable compound for research in neuroprotection and cognitive enhancement .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994623 | |
| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-79-0 | |
| Record name | Acanthoside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)








![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)

